1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone
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Overview
Description
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone is a dibenzoazepine and a member of tetrazoles.
Scientific Research Applications
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Activities : A study synthesized a series of compounds similar to 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone, revealing potent antimicrobial and anticancer properties. One compound demonstrated significant effectiveness against HCT 116 cancer cell lines, surpassing 5-FU, a standard cancer treatment. This highlights potential applications in developing novel antimicrobial and anticancer agents (Verma et al., 2015).
Synthesis and Applications in Heterocyclic Chemistry
- Synthesis and Applications in Heterocyclic Chemistry : Research on compounds structurally related to 1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone shows their use as building blocks in the synthesis of novel heterocycles. These compounds have applications in creating diverse molecular structures for potential therapeutic use (Darweesh et al., 2016).
Biological Evaluation in Pharmacology
- Biological Evaluation in Pharmacology : Another related compound was synthesized and evaluated for anti-tubercular activity. This study suggests the potential of these compounds in developing new treatments for tuberculosis. The research emphasized the significance of certain substituents in enhancing biological activity (Venugopal et al., 2020).
properties
Product Name |
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone |
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Molecular Formula |
C25H24N6O |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]tetrazol-2-yl]ethanone |
InChI |
InChI=1S/C25H24N6O/c1-29(2)21-15-13-20(14-16-21)25-26-28-30(27-25)17-24(32)31-22-9-5-3-7-18(22)11-12-19-8-4-6-10-23(19)31/h3-10,13-16H,11-12,17H2,1-2H3 |
InChI Key |
SPRJMBRCAXESKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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